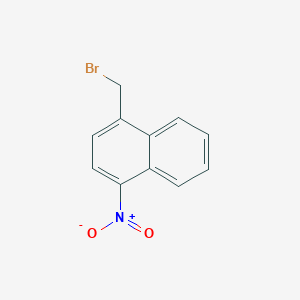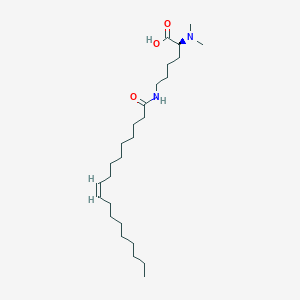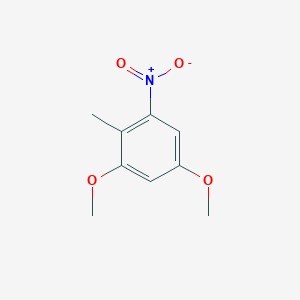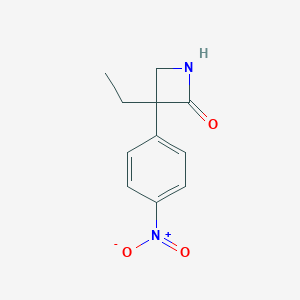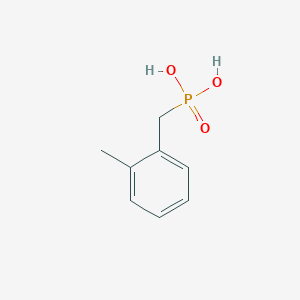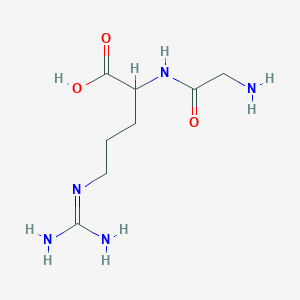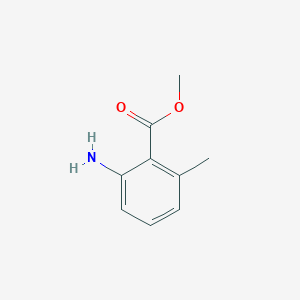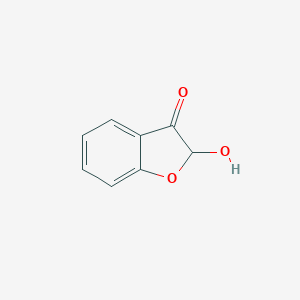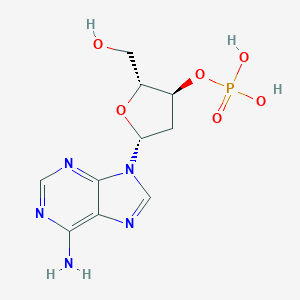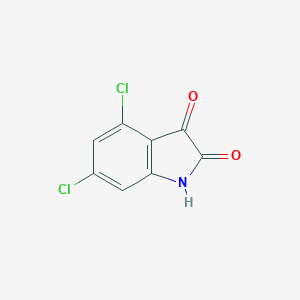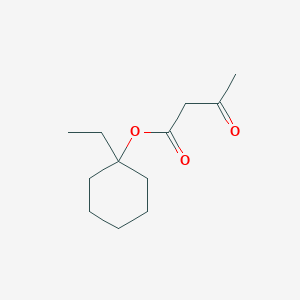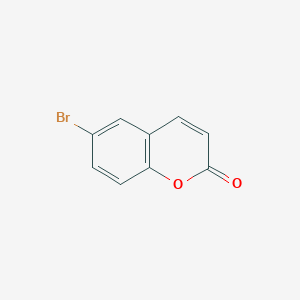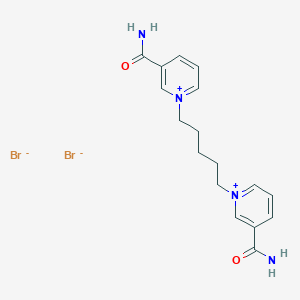
Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide) is a chemical compound that is commonly known as PyBOP. It is a coupling agent that is used extensively in peptide synthesis. PyBOP is a highly efficient coupling reagent that is used to activate carboxylic acids for amide bond formation. The compound has been widely researched for its potential applications in biochemistry and biotechnology.
Mécanisme D'action
PyBOP works by activating carboxylic acids for amide bond formation. The compound reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive and can react with the amine to form the desired amide bond. PyBOP is highly efficient in this reaction and yields high-quality peptides.
Effets Biochimiques Et Physiologiques
PyBOP does not have any known biochemical or physiological effects. The compound is used in peptide synthesis and does not have any drug-like properties.
Avantages Et Limitations Des Expériences En Laboratoire
PyBOP is a highly efficient coupling reagent that is used extensively in peptide synthesis. The compound is easy to use and yields high-quality peptides. PyBOP is also compatible with a wide range of amino acids and protects the peptide from racemization. However, PyBOP is expensive and can be difficult to handle. The compound is also highly reactive and can be dangerous if not handled properly.
Orientations Futures
PyBOP has potential applications in drug discovery and biotechnology. The compound can be used to synthesize peptoids, a class of peptide mimics that have potential applications in drug discovery. PyBOP can also be used in the synthesis of cyclic peptides, a class of peptides that have potential applications in drug discovery and biotechnology. Further research is needed to explore the potential applications of PyBOP in these areas.
Méthodes De Synthèse
PyBOP can be synthesized by reacting 1-hydroxybenzotriazole with 1,1'-pentamethylenebis(3-carbamoyl) imidazole in the presence of dibromoethane. The reaction yields PyBOP as a white crystalline solid. The compound is highly soluble in polar solvents like DMF and DMSO.
Applications De Recherche Scientifique
PyBOP is a widely used coupling reagent in peptide synthesis. It is used to activate carboxylic acids for amide bond formation. The compound is highly efficient and yields high-quality peptides. PyBOP is also used in the synthesis of peptoids, a class of peptide mimics that have potential applications in drug discovery.
Propriétés
Numéro CAS |
19293-86-8 |
|---|---|
Nom du produit |
Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide |
Formule moléculaire |
C17H22Br2N4O2 |
Poids moléculaire |
474.2 g/mol |
Nom IUPAC |
1-[5-(3-carbamoylpyridin-1-ium-1-yl)pentyl]pyridin-1-ium-3-carboxamide;dibromide |
InChI |
InChI=1S/C17H20N4O2.2BrH/c18-16(22)14-6-4-10-20(12-14)8-2-1-3-9-21-11-5-7-15(13-21)17(19)23;;/h4-7,10-13H,1-3,8-9H2,(H2-2,18,19,22,23);2*1H |
Clé InChI |
OGAOBQVCZLHZLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CCCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
SMILES canonique |
C1=CC(=C[N+](=C1)CCCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
Synonymes |
G.L. 205 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



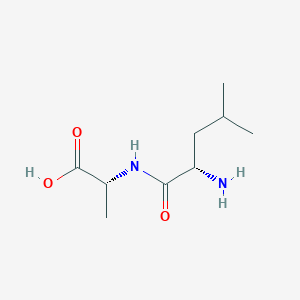
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
